{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide
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Overview
Description
{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide is a complex organic compound with a unique structure that combines an alkyne group, a hydroxyphenyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide typically involves multiple steps. One common method includes the reaction of but-2-yn-1-yl with a protected form of 3-hydroxyphenylpropan-2-ylamine. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts such as rhodium or palladium can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used for reduction.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, {(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, the compound is explored for its potential anti-tubercular activity. Studies have shown that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of {(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of metabolic pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(3-Buten-1-yl)oxirane: Similar in structure but lacks the hydroxyphenyl group.
Carbonic acid, but-2-yn-1-yl octadecyl ester: Contains a but-2-yn-1-yl group but differs in the ester linkage and long alkyl chain.
Dialkyl(4-hydroxybut-2-yn-1-yl)[3-(4-bromophenyl)prop-2-yn-1-yl]ammonium chloride: Similar alkyne and hydroxy groups but with different substituents.
Properties
CAS No. |
917990-27-3 |
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Molecular Formula |
C13H16NO2- |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
3-[(2R)-2-[but-2-ynyl(oxido)amino]propyl]phenol |
InChI |
InChI=1S/C13H16NO2/c1-3-4-8-14(16)11(2)9-12-6-5-7-13(15)10-12/h5-7,10-11,15H,8-9H2,1-2H3/q-1/t11-/m1/s1 |
InChI Key |
UWAUNPOYQGQQRX-LLVKDONJSA-N |
Isomeric SMILES |
CC#CCN([C@H](C)CC1=CC(=CC=C1)O)[O-] |
Canonical SMILES |
CC#CCN(C(C)CC1=CC(=CC=C1)O)[O-] |
Origin of Product |
United States |
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